molecular formula C6H4N4O B8399202 4-Azidopyridine-3-carbaldehyde

4-Azidopyridine-3-carbaldehyde

Cat. No.: B8399202
M. Wt: 148.12 g/mol
InChI Key: KZKBTISEAAYGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidopyridine-3-carbaldehyde is a multifunctional heteroaromatic compound of significant interest in chemical synthesis and materials science. Its structure incorporates both a reactive azide group and an aldehyde group on a pyridine scaffold, making it a valuable building block for Click Chemistry and other bioconjugation applications. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes to form stable 1,2,3-triazole linkages. Simultaneously, the aldehyde group enables further diversification through condensation reactions with amines and hydrazines to form imines and hydrazones, or through reductive amination. This dual functionality allows researchers to create complex molecular architectures, such as targeted ligands and functionalized polymers. While specific properties for this compound are not fully characterized in the public domain, it is typically supplied as a solid powder. As a derivative of pyridine-3-carbaldehyde , it shares similar handling considerations and should be treated as a skin and respiratory irritant. It is air-sensitive and should be stored under an inert atmosphere, away from strong oxidizing agents. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

4-azidopyridine-3-carbaldehyde

InChI

InChI=1S/C6H4N4O/c7-10-9-6-1-2-8-3-5(6)4-11/h1-4H

InChI Key

KZKBTISEAAYGTO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=[N+]=[N-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Azidopyridine-3-carbaldehyde, we compare its structural, functional, and safety attributes with analogous compounds.

Structural and Functional Comparison

The table below contrasts this compound with 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: [946386-88-5]), a structurally distinct but functionally relevant compound from the evidence .

Property This compound 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone
Molecular Formula C₆H₄N₄O C₁₆H₁₈N₄
Core Structure Pyridine ring Indenopyrazole fused ring
Functional Groups Azide (-N₃), aldehyde (-CHO) Hydrazone (-NH-N=), cyclohexyl substituent
Key Reactivity Click chemistry (azide-alkyne cycloaddition), aldehyde-mediated condensations Hydrazone formation, potential for cyclohexyl-mediated steric interactions
Applications Bioconjugation, drug discovery intermediates Likely intermediate in heterocyclic synthesis
Safety Data Limited toxicological studies Toxicity not thoroughly investigated

Key Differences and Implications

Functional Group Diversity: The azide and aldehyde groups in this compound facilitate orthogonal reactivity (e.g., click chemistry and Schiff base formation), making it highly adaptable in modular synthesis. In contrast, the hydrazone group in 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone is more suited for condensation reactions or metal-chelation applications.

Conversely, the smaller pyridine backbone of this compound allows for easier functionalization and solubility in polar solvents.

Safety and Handling: Both compounds lack comprehensive toxicological profiles, but the larger molecular weight and fused-ring system of 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone may pose greater challenges in metabolic clearance or environmental persistence .

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing 4-Azidopyridine-3-carbaldehyde?

Characterization should combine multiple techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the aldehyde proton (~9-10 ppm) and azide group (absence of direct protons). 1H^1H-15N^{15}N HMBC can verify the azide’s connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~2100 cm1^{-1} (azide stretch) and ~1700 cm1^{-1} (aldehyde C=O) are diagnostic.
  • Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones, aiding aldehyde identification via UV-Vis or TLC .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement (e.g., resolving disorder in the azide moiety) .

Q. What safety protocols are critical when handling this compound?

  • Azide Precautions : Avoid friction, shock, or heating due to potential explosive decomposition. Use blast shields and small-scale reactions.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood.
  • Storage : Store in a cool, dry place away from reducing agents or metals. Solutions should be freshly prepared.
  • Waste Disposal : Quench azides with sodium nitrite or ceric ammonium nitrate under controlled conditions. Follow institutional guidelines for hazardous waste .

Q. What are common synthetic routes to this compound?

  • Stepwise Functionalization : Start with pyridine derivatives. Introduce the aldehyde via Vilsmeier-Haack formylation, followed by azidation using NaN3_3 or diazotransfer reagents (e.g., imidazole-1-sulfonyl azide).
  • Protection Strategies : Protect reactive sites (e.g., amino groups) during azide introduction. Use TEMPO-mediated oxidation for aldehyde stability.
  • Catalytic Methods : Palladium catalysts (e.g., Pd/C) can assist in cross-coupling reactions for regioselective azide placement .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

  • Cross-Validation : Re-run spectra under standardized conditions (e.g., dry DMSO for NMR to avoid aldehyde hydration).
  • Computational Modeling : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).
  • Dynamic Effects : Investigate tautomerism or solvent interactions via variable-temperature NMR.
  • Supplementary Techniques : Use X-ray crystallography for definitive structural assignment .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for azide stability vs. toluene for inertness.
  • Catalyst Selection : Evaluate copper(I) iodide or TBTA ligands for “click” precursor compatibility.
  • Temperature Control : Maintain <50°C during azide formation to prevent decomposition.
  • In Situ Monitoring : Use HPLC or inline IR to track intermediates and adjust stoichiometry .

Q. What strategies are effective for resolving crystallographic disorder in this compound?

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Disorder Modeling : Split azide/aldehyde positions with PART/SUMP restraints.
  • High-Resolution Data : Collect synchrotron data (<1.0 Å) to improve electron density maps.
  • Validation Tools : Check Rint_{\text{int}} and CCDC deposition guidelines for structural reliability .

Q. How does this compound degrade under varying conditions, and how can stability be assessed?

  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds.
  • Photodegradation : Expose to UV light (254–365 nm) and monitor via HPLC for byproducts.
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13) with LC-MS to detect aldehyde oxidation or azide reduction.
  • Stabilizers : Add antioxidants (BHT) or store under argon to prolong shelf life .

Methodological Notes

  • Data Contradiction Analysis : Apply iterative hypothesis testing (e.g., ruling out impurities via recrystallization) and triangulate results across techniques .
  • SHELX Workflow : For crystallography, use SHELXD for phasing and SHELXL for refinement, referencing the software’s robustness in small-molecule studies .

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